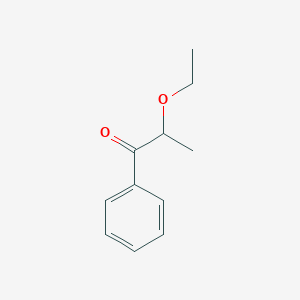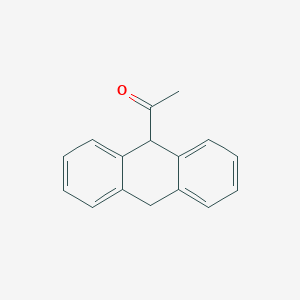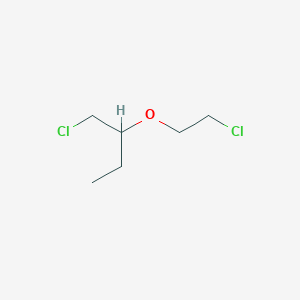
Butane, 1-chloro-2-(2-chloroethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butane, 1-chloro-2-(2-chloroethoxy)- is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated ether, which means it contains both chlorine and ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of butane with chlorine and ethylene oxide under controlled conditions. The process can be summarized as follows:
Chlorination of Butane: Butane is reacted with chlorine gas in the presence of UV light or a radical initiator to produce 1-chlorobutane.
Reaction with Ethylene Oxide: The 1-chlorobutane is then reacted with ethylene oxide in the presence of a base, such as sodium hydroxide, to form Butane, 1-chloro-2-(2-chloroethoxy)-.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Butane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The ether group can be oxidized to form carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Alcohols: Formed from nucleophilic substitution reactions.
Alkenes: Formed from elimination reactions.
Carbonyl Compounds: Formed from oxidation reactions.
Scientific Research Applications
Butane, 1-chloro-2-(2-chloroethoxy)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butane, 1-chloro-2-(2-chloroethoxy)- involves its reactivity with various nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for nucleophilic substitution and elimination reactions. The ether group can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.
Comparison with Similar Compounds
Similar Compounds
Butane, 1-chloro-2,2-dimethyl-: Another chlorinated butane derivative with different substitution patterns.
2-Butene, 1-chloro-: A chlorinated butene with a similar molecular structure but different reactivity due to the presence of a double bond.
Butane, 2-chloro-: A simpler chlorinated butane with only one chlorine atom.
Uniqueness
Butane, 1-chloro-2-(2-chloroethoxy)- is unique due to the presence of both chlorine and ether functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.
Properties
CAS No. |
52250-78-9 |
|---|---|
Molecular Formula |
C6H12Cl2O |
Molecular Weight |
171.06 g/mol |
IUPAC Name |
1-chloro-2-(2-chloroethoxy)butane |
InChI |
InChI=1S/C6H12Cl2O/c1-2-6(5-8)9-4-3-7/h6H,2-5H2,1H3 |
InChI Key |
NKQDANWNIOOXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCl)OCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


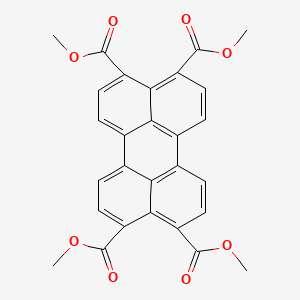


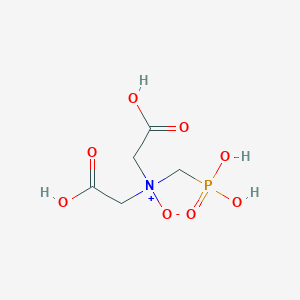


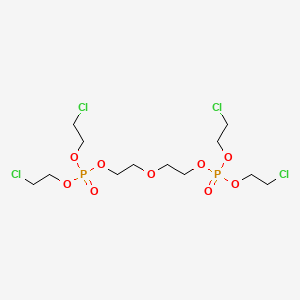
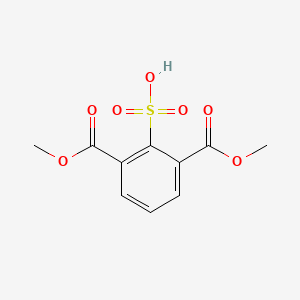

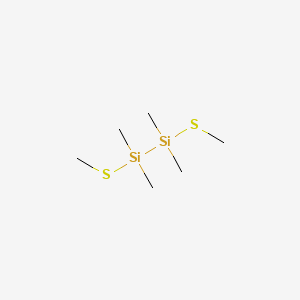
![1-Amino-3-{4-[2-(methylsulfanyl)ethoxy]phenoxy}propan-2-ol](/img/structure/B14648568.png)

